molecular formula C15H9BN2O3 B1667276 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile CAS No. 906673-33-4

4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile

Cat. No. B1667276
CAS RN: 906673-33-4
M. Wt: 276.06 g/mol
InChI Key: UBMGTTRDNUKZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AN-2898 ia a potent and selective PDE4 inhibitor potentially for the treatment of fungal infection. AN2898 inhibited phosphodiesterase 4 (PDE4) enzyme activity (IC50 0.060 μM) and the release of multiple cytokines including TNF-α (IC50 0.16 μM) from peripheral blood mononuclear cells (hPBMCs) stimulated by lipopolysaccharide (LPS) or phytohemag- glutinin.

Scientific Research Applications

Dermatological Treatments

Benzoxaborole phosphodiesterase (PDE)-4 inhibitors, including compounds structurally related to 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile, have shown therapeutic benefits for treating skin diseases like psoriasis and atopic dermatitis. These inhibitors effectively suppress the release of various cytokines contributing to pathologic changes in skin structure and immune dysregulation in these diseases. Topical application of these compounds demonstrates potential benefits without major side effects like skin thinning, which is common with glucocorticoids (Dong et al., 2016).

Catalytic Applications in Organic Chemistry

Phthalonitriles, including derivatives of 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile, are used in synthesizing metallophthalocyanines, which show promising catalytic activity. These compounds are instrumental in the oxidation of organic compounds like cyclohexene, demonstrating significant potential in organic synthesis and industrial applications (Saka et al., 2013), (Aktaş et al., 2013).

Potential in Treating Infectious Diseases

Compounds structurally related to 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile have shown efficacy against Trypanosoma brucei, the causative agent of African trypanosomiasis. These compounds demonstrate the ability to cross the blood-brain barrier and maintain a low potential for CYP450 inhibition, highlighting their potential as oral treatments for human African trypanosomiasis (Nare et al., 2010).

Antimycobacterial Agents

A series of N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides, structurally related to the compound , have been synthesized and tested for their antimycobacterial properties. These compounds inhibited the growth of mycobacteria, including multidrug-resistant strains, and demonstrated a selective effect against mycobacteria, suggesting potential as antimycobacterial agents (Šlechta et al., 2023).

Veterinary Ectoparasiticide

Isoxazoline amide benzoxaboroles, which are chemically related to 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile, have been identified as effective ectoparasiticides against ticks and fleas in animals. These compounds, when administered orally, demonstrated therapeutic effectiveness with residual efficacy, indicating their potential use as long-acting animal ectoparasiticides (Zhang et al., 2016).

properties

CAS RN

906673-33-4

Product Name

4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile

Molecular Formula

C15H9BN2O3

Molecular Weight

276.06 g/mol

IUPAC Name

4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzene-1,2-dicarbonitrile

InChI

InChI=1S/C15H9BN2O3/c17-7-10-1-2-13(5-11(10)8-18)21-14-3-4-15-12(6-14)9-20-16(15)19/h1-6,19H,9H2

InChI Key

UBMGTTRDNUKZMT-UHFFFAOYSA-N

SMILES

B1(C2=C(CO1)C=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)O

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)O

Appearance

Solid powder

Other CAS RN

906673-33-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AN-2898;  AN 2898;  AN2898.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile
Reactant of Route 2
Reactant of Route 2
4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile
Reactant of Route 3
Reactant of Route 3
4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile
Reactant of Route 4
Reactant of Route 4
4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile
Reactant of Route 5
Reactant of Route 5
4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile
Reactant of Route 6
Reactant of Route 6
4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.